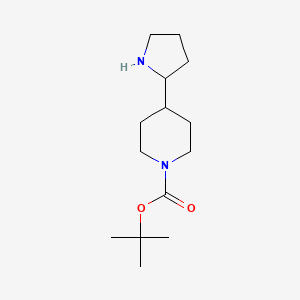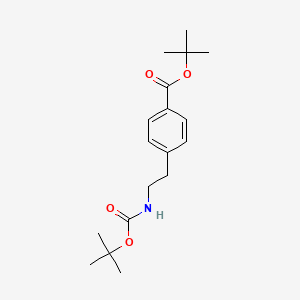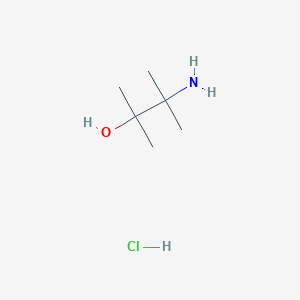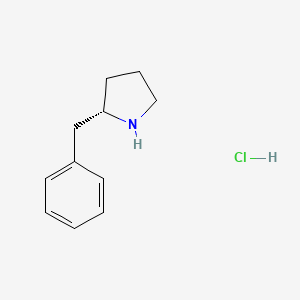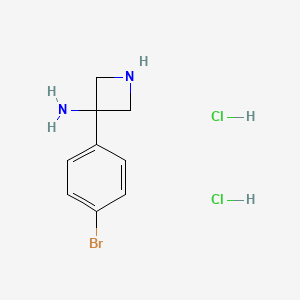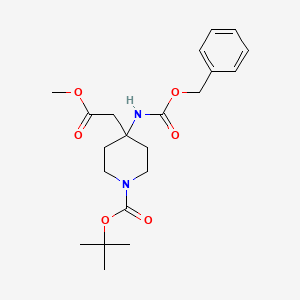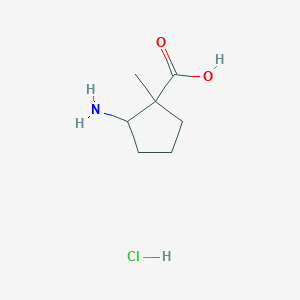
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . Its IUPAC name is 2-amino-1-methylcyclopentanecarboxylic acid hydrochloride . The compound has a molecular weight of 179.65 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H . The compound’s canonical SMILES structure is CC1(CCCC1N)C(=O)O.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.64 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.0713064 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
Enzymatic Synthesis Inhibition
One significant application is in the investigation of enzyme inhibitors, particularly in the context of S-adenosyl-L-methionine synthesis. Cycloleucine, an analog, has been shown to be a competitive inhibitor for ATP:L-methionine S-adenosyltransferase across various species, including yeast, Escherichia coli, and rat liver. This inhibition is affected by the compound's ring size and the presence of certain substituents, highlighting the importance of molecular structure in enzymatic interactions. Such studies contribute to our understanding of metabolic pathways and have implications for the design of drugs targeting specific enzymatic processes (Coulter et al., 1974).
Synthesis and Biological Activity
Another area of application is in the synthesis of derivatives of arylcyclopentane-1-carboxylic acids and their evaluation for sympatholytic and adrenolytic activities. These compounds, including amino ester hydrochlorides, have been synthesized and studied for their pharmacological potentials, demonstrating the broader chemical utility and relevance in medicinal chemistry research (Aghekyan et al., 2019).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of cyclopentano amino acids, including analogs of the compound . These studies have shown that certain amino acid analogues with five-membered ring structures can protect rats against seizures, offering insights into new potential treatments for epilepsy and other seizure-related disorders (Zand & Izquierdo, 2004).
RNA Methylation and Cellular Processes
The inhibition of RNA methylation in chicken embryo fibroblasts by cycloleucine, another analog, provides a model for studying the role of methylation in RNA processing and function. This research sheds light on the intricate mechanisms governing RNA maturation and its impact on cellular activities, with potential implications for understanding genetic regulation and expression (Dimock & Stoltzfus, 1979).
Propiedades
IUPAC Name |
2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPOFOGXVDQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)
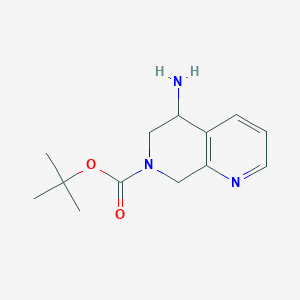
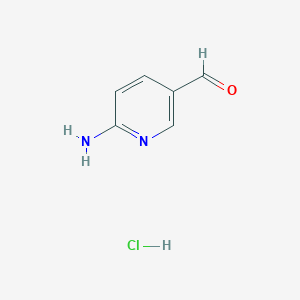

![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)


